Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
“3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a complex organic compound that belongs to the dihydropyridine class These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with a suitable aldehyde and an amine, a condensation reaction forms the dihydropyridine ring.
Methylation: Introduction of methyl groups at specific positions using methylating agents such as methyl iodide.
Aromatic Substitution: Incorporation of the phenyl ring through an aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key factors include temperature, pressure, and the use of catalysts to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine derivatives.
Reduction: Reduction reactions may lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Tetrahydropyridine derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study calcium channel modulation and its effects on cellular processes.
Medicine
Industry
The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through the modulation of calcium channels. By binding to these channels, it can alter the flow of calcium ions into cells, affecting various physiological processes. This mechanism is particularly relevant in the context of cardiovascular health, where calcium channel blockers are used to manage blood pressure and heart rate.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar applications in medicine.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness
“3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and chemical reactivity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-11-7-9-14(10-8-11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3 |
InChI Key |
XMYVGMGLHBNXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC |
Origin of Product |
United States |
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